Cas no 1349718-97-3 (N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride)

N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
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- インチ: 1S/C13H19FN2.2ClH/c1-10-8-12(14)3-2-11(10)9-16-13-4-6-15-7-5-13;;/h2-3,8,13,15-16H,4-7,9H2,1H3;2*1H
- InChIKey: ZLQXBYUMRHYODG-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1C=CC(=C(C)C=1)CNC1CCNCC1
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 24.1
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494923-1g |
N-(4-Fluoro-2-methylbenzyl)piperidin-4-aminedihydrochloride |
1349718-97-3 | 97% | 1g |
$515 | 2022-09-03 | |
Fluorochem | 069490-1g |
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride |
1349718-97-3 | 1g |
£360.00 | 2022-03-01 |
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochlorideに関する追加情報
Research Update on N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride (CAS: 1349718-97-3)
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS: 1349718-97-3) is a small molecule compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its piperidine core and fluorinated benzyl substituent, has been explored for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and receptor modulation. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for further drug development.
The compound's chemical structure, featuring a 4-fluorine substitution on the benzyl ring and a methyl group at the ortho position, contributes to its unique binding affinity and selectivity for specific biological targets. Research indicates that N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride exhibits notable activity as a modulator of neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of psychiatric and neurodegenerative diseases. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for preclinical and clinical investigations.
Recent advancements in the synthesis of N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride have focused on optimizing yield and purity while minimizing byproducts. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic hydrogenation method that improved the efficiency of the final step in the synthesis, achieving a purity of >99%. This methodological refinement is expected to facilitate large-scale production and further pharmacological evaluation.
Pharmacological studies have demonstrated that the compound exhibits high blood-brain barrier permeability, a critical attribute for CNS-targeted therapeutics. In vitro assays using human neuroblastoma cell lines revealed dose-dependent modulation of serotonin receptor subtypes, with an IC50 value in the low micromolar range. These findings suggest potential applications in mood disorders such as depression and anxiety, although in vivo studies are still underway to validate these effects.
Ongoing research is also exploring the compound's potential as a scaffold for developing derivatives with enhanced selectivity and reduced off-target effects. Computational modeling studies have identified key structural modifications that could improve binding affinity to specific receptor subtypes, paving the way for next-generation therapeutics. Collaborations between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical candidates.
In conclusion, N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS: 1349718-97-3) represents a promising avenue for drug discovery, particularly in CNS-related indications. Its well-characterized synthesis, favorable pharmacokinetic properties, and mechanistic versatility underscore its potential as a lead compound. Future research will likely focus on expanding its therapeutic applications and advancing it through preclinical development stages.
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